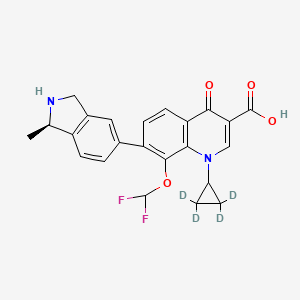

Garenoxacin-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Garenoxacin-d4 is a labeled form of Garenoxacin, a quinolone antibiotic. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Garenoxacin. The compound is labeled with deuterium, which allows for more precise analytical measurements in mass spectrometry and liquid chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Garenoxacin-d4 involves several steps:

Starting Material:

Borylation: This compound is reacted with bis(pinacolato)diboron or triisopropyl borate in the presence of a palladium catalyst and inorganic aqueous alkali to form an intermediate.

Hydrolysis and Reduction: The intermediate undergoes hydrolysis and reduction reactions to yield Garenoxacin.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Raw Material Procurement: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.

Purification: Employing advanced purification techniques to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Garenoxacin-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce hydroquinolones .

Scientific Research Applications

Garenoxacin-d4 has a wide range of applications in scientific research:

Mechanism of Action

Garenoxacin-d4, like its parent compound Garenoxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different spectrum of activity.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Garenoxacin.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness of Garenoxacin-d4: this compound is unique due to its deuterium labeling, which enhances the precision of analytical measurements. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate quantification is crucial .

Biological Activity

Garenoxacin-d4, a deuterium-labeled derivative of the quinolone antibiotic Garenoxacin, is primarily utilized in scientific research to investigate its pharmacokinetics and pharmacodynamics. This compound exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair. Its deuterium labeling enhances the precision of analytical measurements, making it particularly valuable in pharmacological studies.

This compound functions similarly to its parent compound by targeting key enzymes involved in bacterial DNA processes:

- DNA Gyrase Inhibition : Prevents supercoiling of DNA, essential for replication.

- Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.

Efficacy against Pathogens

Garenoxacin has demonstrated potent antimicrobial activity against various pathogens, including resistant strains. Clinical studies indicate high efficacy rates across different infections:

| Pathogen | Efficacy Rate |

|---|---|

| Staphylococcus aureus | 90.9% |

| Streptococcus pneumoniae | 99.2% |

| Haemophilus influenzae | 98.2% |

| Moraxella catarrhalis | 96.6% |

| Penicillin-resistant S. pneumoniae | 100% |

These results highlight Garenoxacin's ability to effectively eradicate common respiratory pathogens, making it a valuable option in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Maximum Plasma Concentration (Cmax) : Achieved with a single oral dose.

- Area Under the Curve (AUC) : Reflects the total drug exposure over time.

- Tissue Penetration : Good penetration into lung tissues and sputum, which is crucial for respiratory infections.

Fixed Drug Eruption Case Report

A notable case study highlighted the adverse effects associated with Garenoxacin use. A 25-year-old female patient developed a fixed drug eruption after administration of Garenoxacin for a sore throat. The clinical evaluation revealed:

- Symptoms : Erythema on the cheeks and lips, mucosal erosion.

- Testing : Positive patch testing confirmed Garenoxacin as the causative agent.

- Treatment : Administration of prednisolone led to rapid improvement without recurrence.

This case underscores the importance of monitoring for adverse reactions in patients treated with Garenoxacin and similar antibiotics .

Applications in Research

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Used as an internal standard in mass spectrometry and liquid chromatography to enhance measurement accuracy.

- Biological Research : Aids in studying the metabolism and pharmacokinetics of quinolone antibiotics across various organisms.

- Pharmaceutical Development : Provides insights into antibiotic behavior, contributing to new antibiotic formulations.

Comparative Analysis with Similar Compounds

This compound can be compared to other quinolone antibiotics based on their mechanisms and efficacy:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ciprofloxacin | DNA gyrase inhibition | Broad spectrum but less effective against Gram-positive bacteria |

| Levofloxacin | DNA gyrase and topoisomerase inhibition | Broader spectrum than Garenoxacin |

| Moxifloxacin | Enhanced activity against Gram-positive bacteria | Known for higher efficacy in respiratory infections |

Garenoxacin's unique deuterium labeling allows for more precise tracking in pharmacokinetic studies compared to its counterparts.

Properties

IUPAC Name |

8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-GCZSHRFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.